Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and tert-butyl groups. One common synthetic route involves the reaction of a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring. The piperidine and tert-butyl groups are introduced through subsequent reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Scientific Research Applications
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate include other oxadiazole derivatives such as:
- Tert-butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate These compounds share the oxadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of the oxadiazole ring with the piperidine and tert-butyl groups in this compound contributes to its distinct chemical behavior and potential uses.
Properties
IUPAC Name |
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9-14-11(15-19-9)10-6-5-7-16(8-10)12(17)18-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGMORRQNRVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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